Enhanced Lipophilicity and Reduced TPSA Relative to Unsubstituted 3,4-Diaminopyridine Drives Membrane Permeability Potential
The 6-isopropyl substituent confers a calculated XlogP of 0.7 on 6-isopropylpyridine-3,4-diamine, representing a substantial lipophilicity increase over the parent scaffold 3,4-diaminopyridine (XlogP ~0.0–0.1, estimated) while maintaining a TPSA of 64.9 Ų . The TPSA remains well below the 140 Ų threshold associated with poor membrane permeability, while the elevated logP improves the compound's positioning within the favorable CNS drug-like chemical space relative to the unsubstituted core. For medicinal chemists optimizing blood-brain barrier penetration or cellular uptake, this physicochemical shift is a quantifiable differentiation criterion.
| Evidence Dimension | Calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 0.7 |
| Comparator Or Baseline | 3,4-Diaminopyridine (unsubstituted): XlogP ≈ 0.0–0.1 (estimated from structure) |
| Quantified Difference | ΔXlogP ≈ +0.6 to +0.7 |
| Conditions | Calculated using fragment-based methods as reported in the Chem960 database |
Why This Matters
This quantifiable lipophilicity shift distinguishes the compound from the unsubstituted analog for applications requiring balanced hydrophobicity, such as CNS-targeted lead optimization or membrane-permeable catalyst design.
